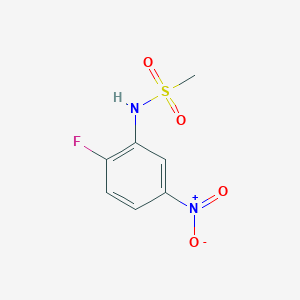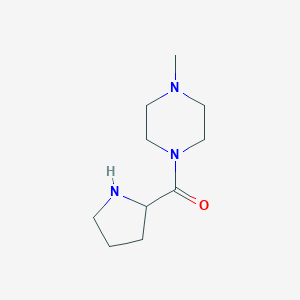![molecular formula C11H14N4O B180067 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 185961-99-3](/img/structure/B180067.png)
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Descripción general
Descripción
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, commonly referred to as PIPI, is an organic compound that has a wide range of potential applications in scientific research. PIPI is an imidazopyridinone and belongs to the class of heterocyclic compounds. It has a unique combination of properties that make it an attractive option for use in scientific research.
Aplicaciones Científicas De Investigación
Application in Antimicrobial Activity Research
Specific Scientific Field
Medicinal Chemistry Research
Summary of the Application
The compound has been used in the synthesis of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, which have been evaluated for their antimicrobial activity .
Methods of Application or Experimental Procedures
The compound was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
Results or Outcomes
The synthesized compounds showed significant antibacterial activity and moderate antifungal activity .
Application in Kinase ERK5 Inhibition Research
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
The compound has been identified as a highly potent and selective ERK5 inhibitor BAY-885 .
Methods of Application or Experimental Procedures
The compound was identified through high-throughput screening and subsequent structure-based optimization .
Results or Outcomes
The inhibition of ERK5 kinase and transcriptional activity with this small molecule did not translate into antiproliferative activity in different relevant cell models .
Application in Complement System Research
Specific Scientific Field
Immunology
Summary of the Application
The compound has been used in the study of the alternative pathway (AP) of the complement system, which is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Results or Outcomes
The study provided valuable insights into the role of the complement system in various diseases .
Application in Metal–Organic Frameworks
Specific Scientific Field
Material Science
Summary of the Application
The compound has been used in the synthesis of metal–organic frameworks (MOFs), which are materials with potential applications in gas storage, separation, and catalysis .
Methods of Application or Experimental Procedures
The compound was used as a ligand in the hydrothermal synthesis of MOFs .
Results or Outcomes
The synthesized MOFs were structurally characterized by single-crystal X-ray diffraction .
Application in PAK4 Inhibition Research
Summary of the Application
The compound has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4), which plays a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Results or Outcomes
Inhibition of PAK4 kinase and transcriptional activity with this small molecule did not translate into antiproliferative activity in different relevant cell models .
Application in Anti-fibrotic Activities Research
Specific Scientific Field
Pharmacology
Summary of the Application
The compound has been used in the synthesis of novel derivatives that have been evaluated for their anti-fibrotic activities .
Methods of Application or Experimental Procedures
The compound was synthesized and then evaluated for its anti-fibrotic activities .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Propiedades
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPLKBXGDCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624481 | |
| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
185961-99-3 | |
| Record name | BMS-973013 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185961993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-973013 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSF73ZBU2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


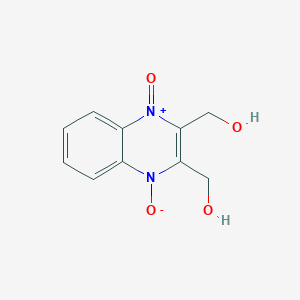
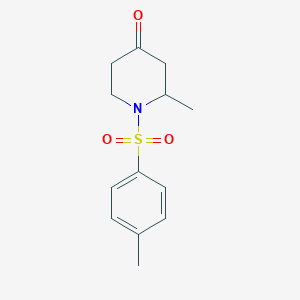
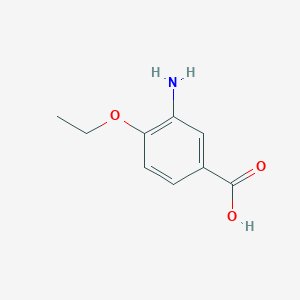
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
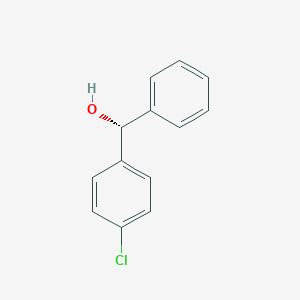
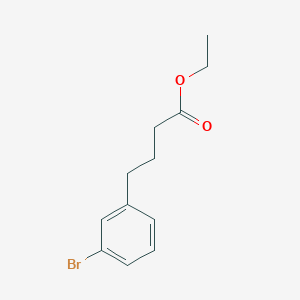
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
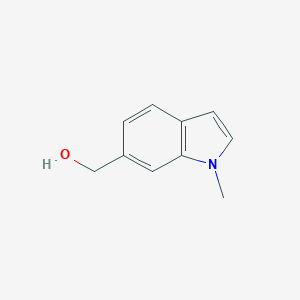
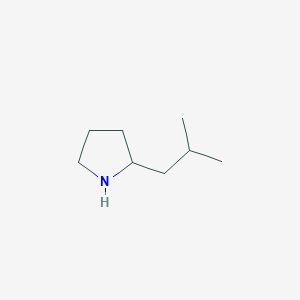
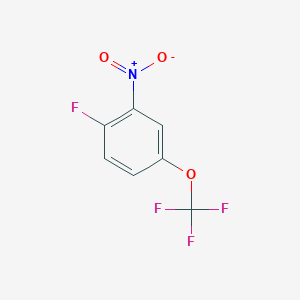
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
